molecular formula C10H12O4 B2604558 4-(2,5-Dihydroxyphenyl)butanoic acid CAS No. 77267-97-1

4-(2,5-Dihydroxyphenyl)butanoic acid

Cat. No. B2604558
CAS RN: 77267-97-1
M. Wt: 196.202
InChI Key: OJMDOCWYHKEGQO-UHFFFAOYSA-N
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Description

4-(2,5-Dihydroxyphenyl)butanoic acid is a chemical compound with the CAS number 77267-97-1 . Its molecular weight is 196.2 . The IUPAC name for this compound is 4-(2,5-dihydroxyphenyl)butanoic acid .


Molecular Structure Analysis

The InChI code for 4-(2,5-Dihydroxyphenyl)butanoic acid is 1S/C10H12O4/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) . This indicates that the compound has a molecular structure with 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid showcases significant applications in the field of nanofluidics and synthetic ion channels. It is used as a photolabile protecting group to facilitate optical gating. This substance allows for the UV-light-triggered permselective transport of ionic species in aqueous solutions through synthetic ion channels. Its utility is evident in the creation of hydrophilic groups by irradiation, which modifies the inner surface of channels that are initially decorated with photolabile hydrophobic molecules. This property is pivotal for applications in light-induced controlled release, sensing, and information processing within nanofluidic devices (Ali et al., 2012).

Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives

Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid, among them 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, have been explored for their antimicrobial properties. These compounds, after being transformed into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibited notable antimicrobial efficacy. Particularly, some synthesized compounds demonstrated significant activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against organisms such as Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Anti-inflammatory Properties of Phenolic Compounds from Eucommia ulmoides Oliv.

Phenolic compounds derived from the tender leaves of Eucommia ulmoides Oliv., like 3-{2-[1-(3′,4′-dihydroxy-phenyl)ethyl]-4,5-dihydroxyphenyl} propanoic acid, exhibit noteworthy anti-inflammatory effects. These compounds were tested for their ability to inhibit LPS-induced NO production in macrophage RAW264.7 cells, with some compounds demonstrating modest inhibitory activities. This highlights the potential of these phenolic compounds in the treatment of inflammation-related conditions (Ren et al., 2021).

Synthesis and Antibacterial, Anti-inflammatory Activity of Bis Acid Amides

Amides of 4-oxo-4-(substituted) butanoic acid were synthesized and evaluated for their pharmacological properties, particularly their antibacterial and anti-inflammatory activities. The compounds showcased promising results, indicating their potential as therapeutic agents in drug designing programs for addressing bacterial infections and inflammatory conditions (Mohan & Sreenivasa, 2016).

properties

IUPAC Name

4-(2,5-dihydroxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMDOCWYHKEGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dihydroxyphenyl)butanoic acid

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